molecular formula C29H60NO7P B155345 2-Methyloctadecyl paf CAS No. 138852-22-9

2-Methyloctadecyl paf

Cat. No.: B155345
CAS No.: 138852-22-9
M. Wt: 565.8 g/mol
InChI Key: CIVAIADZNGBFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-O-methyl-PAF C-18 is synthesized by introducing a methyl group at the sn-2 position of the glycerol backbone through an ether linkage. The synthesis involves the following steps:

Industrial Production Methods: Industrial production of 2-O-methyl-PAF C-18 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-O-methyl-PAF C-18 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-O-methyl-PAF C-18 has a wide range of applications in scientific research:

Mechanism of Action

2-O-methyl-PAF C-18 exerts its effects by interacting with the platelet-activating factor receptor (PAFR). Upon binding to PAFR, it activates a cascade of intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of secondary messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG). These messengers further activate protein kinase C (PKC) and other downstream effectors, resulting in various cellular responses such as inflammation and immune modulation .

Comparison with Similar Compounds

Uniqueness of 2-O-methyl-PAF C-18:

Properties

CAS No.

138852-22-9

Molecular Formula

C29H60NO7P

Molecular Weight

565.8 g/mol

IUPAC Name

[2-acetyloxy-3-(2-methyloctadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C29H60NO7P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(2)24-34-25-29(37-28(3)31)26-36-38(32,33)35-23-22-30(4,5)6/h27,29H,7-26H2,1-6H3

InChI Key

CIVAIADZNGBFHP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC(C)COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Synonyms

1-O-(2-methyloctadecyl)-2-O-acetyl-rac-glycero-3-phosphocholine
2-methyl-C18-PAF
2-methyloctadecyl PAF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.